molecular formula C14H16N4O3S B2806573 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 872597-68-7

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2806573
CAS No.: 872597-68-7
M. Wt: 320.37
InChI Key: HZHJYEJUVMJUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a unique chemical entity with intriguing properties. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can be achieved through various synthetic routes. A common method involves the reaction of 4-ethoxybenzoyl chloride with 2-(methylthio)-4,6-dioxo-1,6-dihydropyrimidine-5-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst such as triethylamine (TEA). Industrially, the process may be scaled up with adjustments in reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding amines or alcohols.

  • Substitution: : Halogenation and nitration reactions can be performed using reagents like N-bromosuccinimide (NBS) or nitric acid (HNO3), respectively.

Scientific Research Applications

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is extensively studied for its potential therapeutic applications. In medicinal chemistry, it is investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways. It is also explored in the development of anti-cancer and anti-inflammatory drugs. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities in biological systems.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. It binds to the active sites of these molecular targets, blocking their activity and thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer, where the inhibition of overactive kinases can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern, which confers specific binding properties and reactivity. Similar compounds include:

  • 2-(methylthio)-6-oxo-1,6-dihydropyrimidine derivatives

  • 4-ethoxybenzoyl substituted compounds

the presence of both the amino and methylthio groups in this compound provides distinct chemical and biological properties that make it particularly valuable for targeted research and therapeutic applications.

Now we've unraveled quite a bit about this compound! Isn't chemistry fascinating?

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-21-9-6-4-8(5-7-9)12(19)16-10-11(15)17-14(22-2)18-13(10)20/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHJYEJUVMJUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.